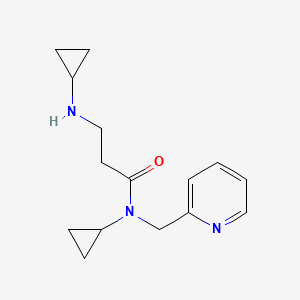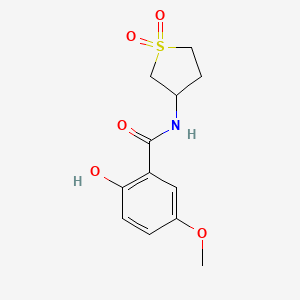![molecular formula C13H15N3O2 B7559586 N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide, also known as CAY10505, is a pyrazole derivative that has gained attention in the scientific community due to its potential use as a research tool. This compound is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Mecanismo De Acción
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide inhibits COX-2 activity by binding to the enzyme's active site and blocking the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of inflammatory prostaglandins, which are involved in the development of various diseases such as arthritis, cancer, and neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide in lab experiments is its selectivity for COX-2 inhibition. This allows researchers to study the specific role of COX-2 in various biological processes without affecting the activity of the constitutive COX-1 isoform. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide in scientific research. One area of interest is the role of COX-2 in neuroinflammation and neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further research is needed to fully understand its potential therapeutic benefits in these conditions. Another area of interest is the use of this compound as a tool to study the role of COX-2 in cancer development and progression. This compound has been shown to inhibit the growth of several types of cancer cells, and further research is needed to determine its potential as a cancer therapy.
Métodos De Síntesis
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-hydroxybenzaldehyde with 2,3-dimethylpyrazole and subsequent reaction with chloroacetyl chloride. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield the final product.
Aplicaciones Científicas De Investigación
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide has been used extensively in scientific research as a tool to study the role of COX-2 in various biological processes. It has been shown to inhibit COX-2 activity selectively, without affecting the activity of the constitutive COX-1 isoform. This makes it a useful tool for studying the specific role of COX-2 in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(9-10-3-5-11(17)6-4-10)13(18)12-7-8-14-16(12)2/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZMCLTVCAAFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(C)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)


![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)


![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)